Cholesteryl Oleate
Description
Significance of Cholesteryl Oleate (B1233923) within Lipid Metabolism Research
Cholesteryl oleate is a focal point of lipid metabolism research due to its profound implications for cardiovascular disease. Elevated levels of cholesteryl esters, particularly within low-density lipoprotein (LDL) particles, are strongly associated with an increased risk of atherosclerosis. creative-proteomics.com Research has consistently shown that the accumulation of this compound in the arterial wall is a critical step in the formation of atherosclerotic plaques. chemicalbook.comnih.gov
The process begins when LDL particles aggregate within the intima of blood vessels and become modified, primarily through oxidation. wikipedia.orgyoutube.com Macrophages, a type of immune cell, engulf these modified LDL particles via scavenger receptors, leading to an uncontrolled accumulation of lipids. wikipedia.orgnih.gov Inside the macrophage, the cholesteryl esters are hydrolyzed and then re-esterified, predominantly with oleic acid, by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT). creative-proteomics.comnih.gov This process leads to the formation of large cytoplasmic lipid droplets, transforming the macrophages into "foam cells," which are a hallmark of the fatty streaks in early atherosclerotic lesions. wikipedia.orgyoutube.com
Studies in animal models, such as African green monkeys and genetically engineered mice, have been instrumental in elucidating these mechanisms. nih.govahajournals.org This research has demonstrated that diets rich in monounsaturated fats can promote the hepatic secretion of VLDL and LDL particles enriched in this compound, which is highly correlated with the severity of coronary artery atherosclerosis. medchemexpress.comnih.gov Conversely, polyunsaturated fatty acids appear to limit the accumulation of this compound in favor of cholesteryl linoleate, which is associated with a protective effect. nih.govnih.gov The enrichment of LDL particles with this compound is now considered a significant predictor of their atherogenicity. nih.govnih.gov
The metabolism of this compound is regulated by a balance between synthesis and hydrolysis, catalyzed by several key enzymes. Understanding the function and regulation of these enzymes is a major goal of lipid research.
Interactive Data Table: Key Enzymes in Cholesteryl Ester Metabolism
This table summarizes the primary enzymes involved in the synthesis and breakdown of cholesteryl esters like this compound.
| Enzyme | Abbreviation | Location | Function | Source |
| Acyl-CoA:cholesterol acyltransferase | ACAT | Intracellular (Endoplasmic Reticulum) | Catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids for intracellular storage. jcancer.org Has two isoforms: ACAT1 (ubiquitous) and ACAT2 (liver and intestine). ahajournals.org | creative-proteomics.comahajournals.orgjcancer.org |
| Lecithin:cholesterol acyltransferase | LCAT | Plasma | Functions in plasma to form cholesteryl esters in high-density lipoprotein (HDL) particles, primarily by transferring polyunsaturated fatty acids. ahajournals.org | ahajournals.orgscilit.com |
| Neutral Cholesterol Ester Hydrolase | nCEH | Cytoplasm, Endosomes | Hydrolyzes cholesteryl esters in neutral cellular compartments to release free cholesterol and fatty acids. creative-proteomics.com | creative-proteomics.comnih.gov |
| Acid Cholesterol Ester Hydrolase (Lysosomal Acid Lipase) | aCEH / LAL | Lysosomes, Late Endosomes | Degrades cholesteryl ester-containing lipoprotein particles taken up by the cell. creative-proteomics.com Deficiency leads to Cholesteryl Ester Storage Disease. avantiresearch.com | creative-proteomics.comavantiresearch.com |
Historical Trajectory and Foundational Discoveries in Cholesteryl Ester Biology
The scientific journey to understanding this compound is intertwined with the history of cholesterol and lipid research itself. The story begins in 1769, when François Poulletier de la Salle first isolated solid cholesterol from gallstones. escardio.org Over four decades later, in 1815, the chemist Michel Eugène Chevreul purified the substance and named it "cholesterine". escardio.org
The link between cholesterol and disease began to emerge in the mid-19th century. In 1856, Rudolf Virchow described the atherosclerotic plaque, laying the groundwork for future investigations into its composition. escardio.org However, it was the seminal experiments by Russian pathologist Nikolai Anichkov in 1913 that firmly established the "Lipid Hypothesis." By feeding rabbits a diet of pure cholesterol, he induced vascular lesions remarkably similar to human atherosclerosis, demonstrating a causal link between dietary cholesterol and the disease. escardio.org
A critical advancement came in 1929 when Michel Macheboeuf discovered that lipids circulate in the blood complexed with proteins, leading to the discovery of lipoproteins. escardio.org This finding was essential, as it provided the context for how water-insoluble lipids like cholesterol and its esters are transported throughout the body. The invention of the ultracentrifuge allowed for the separation of these lipoproteins, such as LDL and HDL, and subsequent analysis of their lipid cores, where cholesteryl esters are found. escardio.org
Throughout the 20th century, researchers focused on the enzymatic processes governing cholesterol esterification. The distinct roles of the plasma enzyme LCAT and the intracellular enzyme ACAT were gradually uncovered, revealing the complex regulation of cholesterol transport and storage. ahajournals.orgscilit.com Early indications that the specific composition of cholesteryl esters within LDL was important came from the work of researchers like L.L. Rudel, who provided evidence that an atherogenic LDL particle is characterized by a core enriched in this compound. nih.gov These foundational discoveries paved the way for current research, which continues to explore the precise role of this compound in metabolic diseases and to identify therapeutic targets within the pathways of its metabolism. creative-proteomics.com
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECHNNFRHZQKU-RMUVNZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014621 | |
| Record name | Cholesteryl oleate | |
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Molecular Weight |
651.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; Odorless; [Alfa Aesar MSDS] | |
| Record name | Cholesteryl oleate | |
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CAS No. |
303-43-5 | |
| Record name | Cholesteryl oleate | |
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| Record name | Cholesteryl oleate | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate] | |
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| Record name | Cholesteryl oleate | |
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| Record name | Cholest-5-en-3-β-yl oleate | |
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| Record name | CHOLESTERYL OLEATE | |
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Biosynthesis and Enzymatic Esterification of Cholesteryl Oleate
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoenzymes
Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. researchgate.netnih.govwikipedia.org This enzymatic reaction is crucial for preventing the toxic accumulation of free cholesterol in cell membranes by converting it into a more inert form that can be stored in cytoplasmic lipid droplets. wikipedia.org In mammals, there are two isoenzymes, ACAT1 and ACAT2, which are encoded by two separate genes and exhibit distinct functions and tissue distributions. nih.govresearchgate.net
ACAT1 and ACAT2: Distinct Biochemical Functions and Cellular Localization
ACAT1 and ACAT2 have separate and distinct physiological roles, largely determined by their specific tissue expression and cellular localization. researchgate.netresearchgate.net ACAT1 is expressed ubiquitously in a wide range of tissues, including macrophages, adrenal glands, and kidneys, where it performs essential "housekeeping" functions. researchgate.netresearchgate.netfrontiersin.orgbiorxiv.org Its primary role is to maintain intracellular cholesterol balance, protecting cells from the cytotoxic effects of excess free cholesterol by converting it into cholesteryl esters for storage in lipid droplets. researchgate.netmolbiolcell.org
In contrast, ACAT2 expression is primarily restricted to the liver and the intestine, the major sites of apolipoprotein B (apoB)-containing lipoprotein assembly. molbiolcell.orgnih.govsigmaaldrich.com Specifically, in the liver, ACAT2 is found in hepatocytes, while ACAT1 is located in Kupffer cells. molbiolcell.orgahajournals.org In the intestine, ACAT2 is localized to the enterocytes, where it plays a critical role in the absorption of dietary cholesterol. researchgate.netsigmaaldrich.com The cholesteryl esters synthesized by ACAT2 are incorporated into nascent chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver for secretion into the circulation. nih.govresearchgate.net
The subcellular localization of their active sites also differs, reflecting their distinct functions. Both enzymes are located in the endoplasmic reticulum (ER). frontiersin.orgcreative-proteomics.com However, the topology of the proteins places the putative active site serine residue of ACAT1 in the cytosol, whereas the corresponding serine in ACAT2 is located in the ER lumen. molbiolcell.orgnih.gov This orientation is consistent with ACAT1's role in managing cytosolic cholesterol, while ACAT2's luminal active site facilitates the coupling of cholesterol esterification with the assembly of lipoproteins for secretion. molbiolcell.orgnih.gov
| Feature | ACAT1 | ACAT2 |
|---|---|---|
| Tissue Distribution | Ubiquitous (e.g., macrophages, adrenal glands, kidneys) researchgate.netfrontiersin.orgbiorxiv.org | Primarily liver and intestine molbiolcell.orgnih.govsigmaaldrich.com |
| Cellular Localization | Kupffer cells (in liver), various other cell types molbiolcell.orgahajournals.org | Hepatocytes, intestinal enterocytes researchgate.netahajournals.orgsigmaaldrich.com |
| Subcellular Localization | Endoplasmic Reticulum frontiersin.org | Endoplasmic Reticulum frontiersin.org |
| Primary Function | Intracellular cholesterol storage, prevention of free cholesterol toxicity researchgate.netmolbiolcell.org | Dietary cholesterol absorption and packaging into lipoproteins (VLDL, chylomicrons) for secretion nih.govresearchgate.net |
| Active Site Orientation | Cytosolic side of ER membrane molbiolcell.orgnih.gov | Luminal side of ER membrane molbiolcell.orgnih.gov |
Enzymatic Mechanisms of Cholesteryl Ester Synthesis by ACAT
The fundamental reaction catalyzed by both ACAT1 and ACAT2 is the transfer of a fatty acyl group from a long-chain fatty acyl-coenzyme A (CoA) molecule to the 3-beta-hydroxyl group of cholesterol, forming a cholesteryl ester and releasing coenzyme A. researchgate.netcreative-proteomics.commdpi.com This reaction is essential for converting cholesterol, an amphipathic molecule, into a highly hydrophobic cholesteryl ester that can be packed into the core of lipoproteins or stored in lipid droplets. sigmaaldrich.com
ACAT enzymes are members of the membrane-bound O-acyltransferase (MBOAT) family. nih.govbiorxiv.org Structural studies of human ACAT1 reveal that each protomer contains nine transmembrane segments. nih.gov These segments form two tunnels, one cytosolic and one transmembrane, that converge at the predicted catalytic site. nih.gov It is proposed that the acyl-CoA substrate enters the active site through the cytosolic tunnel, while cholesterol enters laterally from the membrane through the transmembrane tunnel. nih.gov The active site contains a highly conserved histidine residue (His460 in ACAT1) that is essential for catalysis. biorxiv.orgnih.gov
Regulatory Networks Governing ACAT Activity and Gene Expression
The regulation of ACAT activity is complex, involving transcriptional, post-transcriptional, and allosteric mechanisms to respond to cellular cholesterol levels.
Gene Expression: The expression of the two ACAT genes is regulated differently. The ACAT1 gene promoter lacks sterol regulatory elements (SREs), and its expression is generally not affected by cellular cholesterol levels. frontiersin.orgnih.gov In contrast, the human ACAT2 gene is subject to transcriptional regulation by cholesterol. nih.gov Studies in human hepatoma cell lines have demonstrated a dose-dependent increase in ACAT2 mRNA expression in response to cholesterol loading. nih.govresearchgate.net
Allosteric Regulation: ACAT1 activity is allosterically regulated by cholesterol. nih.gov The enzyme exhibits a sigmoidal response to cholesterol concentration, indicating that cholesterol acts not only as a substrate but also as a positive modulator. nih.govnih.gov It is suggested that ACAT1 possesses both a sterol substrate site and a distinct sterol activator site, with cholesterol being a superior activator compared to other sterols. nih.gov
Post-Transcriptional Regulation: ACAT activity can also be regulated at the post-transcriptional level. In some cell types, ACAT activity is upregulated in response to cholesterol loading without a corresponding change in mRNA levels. ahajournals.org Furthermore, the intracellular location and activity of ACAT can be influenced by other factors. For instance, in macrophages, high-density lipoprotein 2 (HDL2) can induce the translocation of ACAT from the perinuclear region to vesicular structures and the cell periphery, leading to its inactivation. ahajournals.orgnih.gov
Lecithin-Cholesterol Acyltransferase (LCAT) in Cholesteryl Ester Formation
Lecithin-Cholesterol Acyltransferase (LCAT) is the primary enzyme responsible for the esterification of cholesterol in the plasma, a process distinct from the intracellular activity of ACAT. sigmaaldrich.come-enm.org LCAT is synthesized in the liver and secreted into the bloodstream, where it associates with high-density lipoproteins (HDLs). e-enm.orgwikipedia.org
The enzymatic reaction catalyzed by LCAT involves the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the 3-beta-hydroxyl group of free cholesterol. sigmaaldrich.comnih.gov This reaction converts the discoidal, nascent pre-β-HDL particles into larger, spherical, mature α-HDL particles. e-enm.orgahajournals.org The newly formed, hydrophobic cholesteryl esters move into the core of the HDL particle. e-enm.orgwikipedia.org This process is a key step in reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. ahajournals.org
The key difference between LCAT and ACAT lies in their location and the source of the acyl group. LCAT operates in the plasma and utilizes phosphatidylcholine as the acyl donor, whereas ACAT functions intracellularly and uses acyl-CoA as its substrate. sigmaaldrich.comsigmaaldrich.com
Substrate Specificity and Fatty Acyl-CoA Utilization in Cholesteryl Oleate (B1233923) Synthesis
The specific type of cholesteryl ester formed, such as cholesteryl oleate, depends on the fatty acyl-CoA or fatty acid substrate available to the enzyme. Both ACAT and LCAT exhibit certain preferences for the fatty acids they utilize.
LCAT's substrate specificity is also a determining factor in the composition of cholesteryl esters found in plasma lipoproteins. The enzyme's activity is influenced by the fatty acid present in the sn-2 position of the phosphatidylcholine substrate. nih.gov
| Enzyme | Location | Acyl Group Donor | Primary Function |
|---|---|---|---|
| ACAT1 | Intracellular (Endoplasmic Reticulum) frontiersin.org | Oleoyl-CoA and other fatty acyl-CoAs researchgate.netbiorxiv.org | Cellular storage of cholesteryl esters molbiolcell.org |
| ACAT2 | Intracellular (Endoplasmic Reticulum) frontiersin.org | Oleoyl-CoA and other fatty acyl-CoAs researchgate.net | Lipoprotein assembly and secretion nih.gov |
| LCAT | Plasma (associated with HDL) e-enm.orgwikipedia.org | Phosphatidylcholine (Lecithin) sigmaaldrich.com | Reverse cholesterol transport ahajournals.org |
Metabolic Pathways and Turnover of Cholesteryl Oleate
Cholesteryl Ester Hydrolysis and Degradation
The breakdown of cholesteryl esters, such as cholesteryl oleate (B1233923), is a critical step for liberating free cholesterol, which can then be used for membrane structure, steroid hormone synthesis, or efflux from the cell. nih.govunama.br This hydrolytic process occurs via distinct pathways in different subcellular compartments, primarily the cytoplasm (a neutral pH environment) and the lysosomes (an acidic environment). koreamed.org
The hydrolysis of cholesteryl esters in the cytoplasm is carried out by a group of enzymes collectively known as neutral cholesteryl ester hydrolases (nCEHs). portlandpress.com Although initially attributed to a single enzyme, research has revealed that several different enzymes contribute to this activity, demonstrating functional diversity and sometimes redundancy. nih.govportlandpress.com
Key enzymes identified as contributing to neutral cholesteryl ester hydrolysis include:
Hormone-Sensitive Lipase (B570770) (HSL): Initially known for its role in triacylglycerol breakdown in adipose tissue, HSL is also a potent neutral cholesteryl ester hydrolase in various tissues. portlandpress.comwikipedia.org
Carboxylesterase 1 (CES1): In human macrophages, CES1 has been identified as a major contributor to the total neutral CE hydrolytic activity. nih.gov
Neutral Cholesteryl Ester Hydrolase (NCEH): A murine orthologue of KIAA1363, designated NCEH, has been identified as a microsomal nCEH with high expression in macrophages. nih.gov
The existence of multiple nCEH enzymes suggests a complex and finely tuned system for mobilizing cholesterol from cytoplasmic lipid droplets, tailored to the specific needs of different cell types. nih.govportlandpress.com
Table 1: Functional Diversity of Key Neutral Cholesteryl Ester Hydrolases (nCEHs)
| Enzyme | Alias(es) | Primary Location(s) | Key Role in Cholesteryl Ester Metabolism |
| Hormone-Sensitive Lipase (HSL) | Cholesteryl Ester Hydrolase (CEH) | Adipose tissue, steroidogenic tissues (adrenals, gonads), macrophages. nih.govportlandpress.com | Mobilizes cholesteryl esters from lipid droplets for steroid hormone production and energy metabolism. researchgate.netwikipedia.org |
| Carboxylesterase 1 (CES1) | CEH | Human macrophages, liver. nih.govconicet.gov.ar | Accounts for a majority of the total intracellular CE hydrolase activity in human macrophages. nih.gov |
| Carboxylesterase 3 (CES3) | Triacylglycerol Hydrolase (TGH) | Human macrophages. nih.govconicet.gov.ar | Functionally compensates for CES1 deficiency, hydrolyzing CEs to maintain cholesterol efflux. nih.gov |
| Neutral Cholesteryl Ester Hydrolase (NCEH) | KIAA1363 (murine orthologue) | Murine and human macrophages (microsomes). nih.gov | A key enzyme for removing cholesterol from macrophage foam cells. nih.gov |
Hormone-sensitive lipase (HSL) is a multifunctional intracellular neutral lipase that hydrolyzes not only triacylglycerols but also cholesteryl esters. nih.govportlandpress.com It is a key enzyme in the catabolism of cholesteryl esters stored within cytoplasmic lipid droplets. researchgate.net HSL is highly expressed in adipose tissue and steroidogenic tissues like the adrenal glands and gonads, where it plays an essential role in providing the free cholesterol precursor required for steroid hormone synthesis. researchgate.netnih.govoup.com
The activity of HSL is acutely regulated by hormones through reversible phosphorylation. portlandpress.comwikipedia.org For instance, hormones that increase cyclic AMP (cAMP) levels, such as adrenocorticotropic hormone (ACTH) in the adrenal glands, lead to the activation of protein kinase A (PKA). wikipedia.org PKA then phosphorylates and activates HSL, increasing the hydrolysis of stored cholesteryl esters. wikipedia.orggrantome.com This releases free cholesterol that can be transported to the mitochondria for conversion into steroid hormones. researchgate.net Studies in HSL-deficient mice have confirmed its critical role, showing a loss of neutral CEH activity in the adrenal glands and a significantly reduced steroidogenic response to ACTH. researchgate.netoup.com
Lysosomal acid lipase (LAL), encoded by the LIPA gene, is the essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides that enter the cell via the endocytic pathway. ahajournals.orgresearchgate.nethmdb.ca When cells take up lipoproteins, such as low-density lipoprotein (LDL), the particles are transported to lysosomes. mdpi.combiologists.com Inside the acidic environment of the lysosome, LAL catalyzes the breakdown of cholesteryl oleate and other esters, releasing free cholesterol and fatty acids. ahajournals.orgkoreamed.org
LAL is the sole lysosomal enzyme known to perform this function, making it critical for cellular cholesterol homeostasis. ahajournals.org Its optimal activity occurs at an acidic pH (4.5-5.0), characteristic of the lysosomal compartment. rhea-db.orgkoreamed.org The free cholesterol generated by LAL is then transported out of the lysosome to other cellular compartments, such as the endoplasmic reticulum and the plasma membrane, where it can be used for various cellular functions or effluxed from the cell. ahajournals.orgbiologists.com Deficiency in LAL activity leads to the massive accumulation of cholesteryl esters and triglycerides in the lysosomes, causing rare genetic disorders known as Wolman disease and cholesteryl ester storage disease (CESD). researchgate.netresearchgate.net
The hydrolysis of cholesteryl esters is a tightly regulated process governed by biochemical mechanisms and various regulatory factors to maintain cellular cholesterol balance. creative-proteomics.comphysiology.org
Key Regulatory Factors:
Hormonal Signals: Hormones are primary regulators, particularly of neutral hydrolysis. In steroidogenic tissues, trophic hormones like ACTH stimulate HSL activity via cAMP-dependent phosphorylation to increase the supply of cholesterol for steroid synthesis. wikipedia.orgoup.comgrantome.com Conversely, hormones like insulin (B600854) can have an opposing effect. nih.govcreative-proteomics.com
Cellular Cholesterol Levels: The process is subject to feedback regulation. High levels of intracellular free cholesterol can suppress the activity of hydrolytic enzymes or promote the re-esterification of cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT), shifting the balance towards storage. creative-proteomics.comphysiology.org Conversely, low cholesterol levels can stimulate hydrolysis. physiology.org
Substrate Availability and Compartmentalization: The hydrolysis rate is dependent on the access of hydrolase enzymes to their cholesteryl ester substrates. researchgate.net In the cytoplasm, proteins on the surface of lipid droplets, such as perilipins, regulate HSL's access to the stored cholesteryl ester core. portlandpress.comwikipedia.org In the lysosome, the delivery of lipoproteins determines the amount of substrate available for LAL. ahajournals.org
Gene Expression: The expression of hydrolase enzymes can be regulated transcriptionally in response to long-term changes in cholesterol flux. physiology.org For example, conditions that increase cholesterol demand or efflux, such as biliary diversion, can lead to increased expression of hepatic CEH. physiology.org
Table 2: Regulation of Cholesteryl Ester Hydrolysis
| Regulatory Factor | Mechanism of Action | Primary Enzyme(s) Affected | Outcome |
| Trophic Hormones (e.g., ACTH) | Increases cAMP, leading to PKA-mediated phosphorylation and activation. wikipedia.orggrantome.com | HSL | Increased hydrolysis of stored cholesteryl esters. oup.com |
| High Intracellular Cholesterol | Feedback inhibition; promotes re-esterification via ACAT. creative-proteomics.comphysiology.org | CEHs | Decreased net hydrolysis; favors cholesterol storage. creative-proteomics.com |
| Low Intracellular Cholesterol | Lovastatin-induced inhibition of cholesterol synthesis leads to upregulation. physiology.org | Hepatic CEH | Increased enzyme activity and mRNA levels. physiology.org |
| Lipid Droplet Proteins (e.g., Perilipins) | Regulate enzyme access to the neutral lipid core of the droplet. portlandpress.comwikipedia.org | HSL | Modulates the rate of cytoplasmic lipolysis. creative-proteomics.com |
| Lysosomal Trafficking | Delivery of lipoproteins (e.g., LDL) to lysosomes. ahajournals.orgmdpi.com | LAL | Determines substrate availability for lysosomal hydrolysis. ahajournals.org |
Intracellular Trafficking and Compartmentalization of this compound
Following its synthesis, this compound does not remain free in the cytoplasm. It is trafficked and stored in specialized organelles to prevent toxicity from excess free lipids and to create a regulated reservoir of cholesterol. creative-proteomics.com
Lipid droplets are ubiquitous cellular organelles dedicated to the storage of neutral lipids, including triacylglycerols and cholesteryl esters like this compound. creative-proteomics.comwikipedia.org They consist of a hydrophobic core of these neutral lipids, surrounded by a unique phospholipid monolayer and a coat of specific proteins. wikipedia.org
Biogenesis: The formation of lipid droplets begins at the endoplasmic reticulum (ER). creative-proteomics.comnih.gov Enzymes located in the ER membrane, such as acyl-CoA:cholesterol acyltransferase (ACAT), synthesize cholesteryl esters from cholesterol and fatty acids. creative-proteomics.comnih.gov These newly synthesized, hydrophobic molecules accumulate between the two leaflets of the ER membrane, forming a lens-like structure. nih.gov As more neutral lipids are added, this lens grows and eventually buds off from the ER into the cytoplasm, forming a mature lipid droplet. wikipedia.orgnih.gov This budding process is facilitated by specific proteins, such as the fat storage-inducing transmembrane (FIT) proteins. nih.gov
Storage and Dynamics: Once formed, lipid droplets are not static reservoirs but highly dynamic organelles. creative-proteomics.comwikipedia.org They can grow by fusing with other droplets or by acquiring more lipids. wikipedia.org The surface of the lipid droplet is coated with proteins, most notably from the perilipin family (PLINs), which are crucial for regulating lipid metabolism. wikipedia.org These proteins act as gatekeepers, controlling the access of lipases like HSL to the cholesteryl ester core. portlandpress.comcreative-proteomics.com During times of demand, such as for hormone synthesis or membrane production, hormonal signals trigger the modification of these coat proteins, allowing lipases to bind to the droplet surface and hydrolyze the stored cholesteryl esters, releasing free cholesterol for cellular use. portlandpress.comcreative-proteomics.com This process of lipid mobilization is known as lipolysis. creative-proteomics.comahajournals.org
Inter-organelle Transport Mechanisms: Endoplasmic Reticulum, Lysosomes, and Plasma Membrane Flux
The intracellular journey of this compound, a neutral lipid, is intricately linked with the transport of its precursor, cholesterol, between various organelles, primarily the endoplasmic reticulum (ER), lysosomes, and the plasma membrane. This compound is predominantly stored in lipid droplets (LDs), which are dynamic organelles that originate from the ER. lipotype.com
The ER serves as the primary site for the synthesis of this compound, where acyl-CoA:cholesterol acyltransferases (ACATs) catalyze the esterification of cholesterol with fatty acids like oleic acid. nih.gov Following its synthesis, this compound is sequestered within the hydrophobic core of budding lipid droplets. lipotype.comnih.gov The transport of this compound from the ER to other organelles is thought to occur through mechanisms that are still being fully elucidated, including potential transfer at membrane contact sites (MCSs) where the ER is in close proximity to other organelles. mdpi.comnih.gov
Lysosomes are central to the processing of this compound that enters the cell via the uptake of low-density lipoproteins (LDL). mdpi.compnas.org LDL particles are internalized through receptor-mediated endocytosis and trafficked to lysosomes. nih.govpnas.org Within the lysosome, lysosomal acid lipase (LAL) hydrolyzes the cholesteryl esters back into free cholesterol and fatty acids. pnas.orgmdpi.com This liberated cholesterol is then transported out of the lysosome to other cellular destinations. pnas.orgpnas.org
The flux of cholesterol between the plasma membrane and internal organelles is a critical aspect of cellular cholesterol homeostasis. While the plasma membrane is rich in cholesterol, the ER maintains a much lower concentration. mdpi.com Evidence suggests that cholesterol derived from LDL first travels from the lysosome to the plasma membrane and subsequently to the ER. pnas.orgpnas.org This transport to the ER is crucial for feedback regulation of cholesterol synthesis and uptake. pnas.orgpnas.org Excess cholesterol in the ER can then be re-esterified into this compound for storage in lipid droplets. nih.govpnas.org
Characterization of Vesicular and Non-Vesicular Transport Pathways
The movement of lipids like cholesterol and its esterified form, this compound, throughout the cell is accomplished by two main types of pathways: vesicular and non-vesicular transport. nih.gov
Vesicular Transport involves the movement of cargo within membrane-bound sacs called vesicles. nih.gov This is a primary mechanism for the transport of LDL-derived this compound to lysosomes via the endocytic pathway. mdpi.com
Non-Vesicular Transport facilitates the transfer of lipids between organelles at membrane contact sites (MCSs) and is often mediated by lipid transfer proteins (LTPs). nih.govnih.gov This pathway is crucial for the rapid movement of cholesterol. mdpi.com Several families of LTPs have been identified that are involved in cholesterol transport, including the oxysterol-binding protein (OSBP)-related proteins (ORPs) and the steroidogenic acute regulatory (StAR) related lipid transfer (START) domain-containing proteins. nih.govresearchgate.net While specific LTPs dedicated to this compound transport are less defined, non-vesicular transport is believed to be important for moving lipids between lipid droplets and other organelles. nih.gov
| Transport Pathway | Description | Key Components |
| Vesicular | Movement of molecules within membrane-enclosed vesicles. | Endosomes, Lysosomes, LDL particles. mdpi.com |
| Non-Vesicular | Direct transfer of lipids at membrane contact sites, often protein-mediated. | Lipid Transfer Proteins (e.g., ORPs, Asters), Membrane Contact Sites (ER-PM, ER-Lysosome). nih.govresearchgate.netpnas.org |
Interplay of this compound with Cellular Cholesterol Efflux Pathways (e.g., ABCA1, ABCG1, SR-BI)
Cellular cholesterol efflux is a vital process for preventing the toxic accumulation of cholesterol and is mediated by a set of specialized transporters. The metabolism of this compound is intrinsically linked to this process, as the hydrolysis of stored cholesteryl esters provides the free cholesterol substrate for these efflux pathways. ahajournals.orghapres.com
ATP-binding cassette transporter A1 (ABCA1): This transporter plays a rate-limiting role in reverse cholesterol transport by facilitating the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. ahajournals.orgjapsonline.com The availability of free cholesterol, liberated from the breakdown of this compound by enzymes like neutral cholesterol ester hydrolase (NCEH1), is critical for ABCA1-mediated efflux. hapres.comuzh.ch
ATP-binding cassette transporter G1 (ABCG1): ABCG1 also mediates cholesterol efflux, but primarily to mature HDL particles. japsonline.com Its function is similarly dependent on the intracellular pool of free cholesterol that is supplied by the hydrolysis of this compound stores. ahajournals.org
The relationship between this compound storage and cholesterol efflux is a tightly controlled homeostatic mechanism. When cellular cholesterol levels are high, the esterification into this compound for storage in lipid droplets is favored. Conversely, activation of cholesterol efflux pathways stimulates the hydrolysis of these stores to ensure a sufficient supply of free cholesterol for the transporters. ahajournals.org
| Efflux Transporter | Primary Acceptor | Role in Cholesterol Efflux |
| ABCA1 | Lipid-poor apolipoprotein A-I (apoA-I) | Mediates the initial step of reverse cholesterol transport. ahajournals.orgjapsonline.com |
| ABCG1 | Mature HDL | Contributes to cholesterol removal from macrophages. ahajournals.orgjapsonline.com |
| SR-BI | HDL | Facilitates bidirectional cholesterol flux. uzh.chresearchgate.net |
Cellular Roles and Molecular Mechanisms of Cholesteryl Oleate
Regulation of Cellular Cholesterol Homeostasis by Cholesteryl Oleate (B1233923) Dynamics
Cholesteryl oleate is a key player in the intricate regulation of cellular cholesterol balance. As an ester of cholesterol and oleic acid, it represents a stored form of cholesterol, sequestered within intracellular lipid droplets. medchemexpress.comcreative-proteomics.com This process of esterification is a critical mechanism for preventing the toxic effects that can arise from an excess of free cholesterol in cellular membranes. creative-proteomics.com
The formation of this compound is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comahajournals.org There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide range of tissues and is responsible for the synthesis of cholesteryl esters that are stored within cells. ahajournals.org In contrast, ACAT2 is predominantly expressed in the liver and intestines, where it produces cholesteryl esters that are incorporated into lipoproteins for secretion. ahajournals.org The availability of oleoyl-CoA, derived from both dietary sources and de novo synthesis, makes it a preferred substrate for ACAT, leading to the abundance of this compound. nih.gov
The dynamics of this compound are central to maintaining cholesterol homeostasis. When cellular levels of free cholesterol are high, the activity of ACAT is stimulated, leading to the increased formation and storage of this compound in lipid droplets. nih.gov Conversely, when the cell requires cholesterol for processes such as membrane synthesis or steroid hormone production, the stored this compound can be hydrolyzed to release free cholesterol. creative-proteomics.com This delicate balance between esterification and hydrolysis ensures a steady supply of cholesterol while preventing its cytotoxic accumulation. nih.gov
However, disruptions in these dynamics can have pathological consequences. For instance, the accumulation of this compound is a hallmark of foam cell formation in atherosclerosis. wikipedia.orgoup.com In this process, macrophages in the arterial wall take up excessive amounts of modified low-density lipoproteins (LDL), leading to a massive buildup of this compound-laden lipid droplets. wikipedia.org The enrichment of LDL particles with this compound, often driven by diets high in monounsaturated fats, is associated with an increased risk of atherosclerosis. nih.govnih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Location | Function |
| ACAT1 | Various tissues | Intracellular synthesis of cholesteryl esters for storage. ahajournals.org |
| ACAT2 | Liver, Intestine | Synthesis of cholesteryl esters for secretion in lipoproteins. ahajournals.org |
| LCAT | Plasma | Forms cholesteryl esters in HDL, primarily with polyunsaturated fatty acids. ahajournals.org |
| Neutral Hydrolases | Cytoplasm | Hydrolyze cholesteryl esters in lipid droplets to release free cholesterol. ahajournals.org |
| Lysosomal Acid Lipase (B570770) | Lysosomes | Hydrolyzes cholesteryl esters delivered to the lysosome via autophagy. ahajournals.org |
Influence on Lipid Droplet Architecture and Remodeling Processes
This compound plays a significant role in shaping the structure and dynamics of lipid droplets, which are cellular organelles dedicated to the storage of neutral lipids. wikipedia.org The core of a lipid droplet is primarily composed of triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer embedded with various proteins. wikipedia.org
The highly hydrophobic nature of this compound is a key determinant of lipid droplet architecture. creative-proteomics.com Its presence within the lipid droplet core contributes to the organelle's expansion and helps to stabilize its structure. creative-proteomics.com The formation of lipid droplets begins in the endoplasmic reticulum (ER), where enzymes like ACAT synthesize cholesteryl esters. creative-proteomics.comnih.gov These newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, eventually budding off to form mature lipid droplets in the cytoplasm. nih.gov
Research has shown that the composition of neutral lipids within the core influences the physical properties of the lipid droplet. While triacylglycerols have a low melting point, cholesteryl esters have a much higher melting point. researchgate.netscientifiq.ai This can lead to the formation of supercooled or liquid-crystalline phases within the lipid droplet, depending on the relative concentration of cholesteryl esters. researchgate.netscientifiq.ai
The remodeling of lipid droplets is a dynamic process involving the synthesis and breakdown of their core components. The hydrolysis of this compound releases free cholesterol and oleic acid, which can then be utilized by the cell. This process is mediated by neutral cholesteryl ester hydrolases. ahajournals.org The regulation of these enzymes is crucial for controlling the release of stored cholesterol and influencing the size and number of lipid droplets within a cell. ahajournals.org The interplay between the synthesis and hydrolysis of this compound is therefore fundamental to the continuous remodeling of lipid droplets in response to the cell's metabolic needs. creative-proteomics.com
Table 2: Impact of this compound on Lipid Droplet Characteristics
| Characteristic | Influence of this compound |
| Core Composition | A major component of the neutral lipid core, alongside triacylglycerols. wikipedia.org |
| Size | Promotes the enlargement of lipid droplets due to its hydrophobicity. creative-proteomics.com |
| Stability | Contributes to the overall stability of the lipid droplet structure. creative-proteomics.com |
| Physical State | Can lead to the formation of supercooled or liquid-crystalline phases within the core. researchgate.netscientifiq.ai |
| Dynamics | Subject to continuous synthesis and hydrolysis, driving lipid droplet remodeling. ahajournals.org |
Involvement in Cellular Stress Responses and Intracellular Lipid Accumulation
This compound is intricately involved in cellular responses to various forms of stress, primarily through its role in the formation and function of lipid droplets. nih.gov A key function of lipid droplets is to buffer cells against the harmful effects of excess lipids, a condition known as lipotoxicity. nih.gov By sequestering potentially toxic free fatty acids and free cholesterol into the less reactive form of cholesteryl esters, lipid droplets protect cellular membranes and organelles from damage. nih.gov
During periods of cellular stress, such as nutrient deprivation or oxidative stress, there can be an increased influx of fatty acids into the cell or a mobilization of stored lipids. nih.gov The esterification of these fatty acids with cholesterol to form this compound is a critical protective mechanism. nih.gov This process prevents the accumulation of free fatty acids and their derivatives, which can disrupt cellular signaling and induce apoptosis. nih.gov
The accumulation of this compound-laden lipid droplets is a prominent feature of several pathological conditions associated with cellular stress. In the context of atherosclerosis, the uptake of oxidized LDL by macrophages leads to massive intracellular accumulation of this compound, contributing to the formation of foam cells and the progression of the disease. wikipedia.orgescardio.org This accumulation can also trigger inflammatory responses within the vessel wall. escardio.org
Furthermore, endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, has been shown to affect cholesterol homeostasis and lipid droplet formation. mdpi.com ER stress can influence the expression and activity of enzymes involved in cholesterol metabolism, potentially leading to increased synthesis and accumulation of this compound. mdpi.com
Table 3: this compound in Cellular Stress and Lipid Accumulation
| Stress Condition | Role of this compound |
| Lipotoxicity | Sequesters excess free fatty acids and cholesterol, preventing cellular damage. nih.gov |
| Oxidative Stress | Involved in the protective response by storing lipids in a less reactive form. nih.govmdpi.com |
| ER Stress | Its synthesis and accumulation can be modulated by ER stress responses. mdpi.com |
| Atherosclerosis | Accumulates in macrophages, leading to foam cell formation. wikipedia.org |
Modulation of Cellular Proliferation and Specific Gene Expression Profiles
The components of this compound, namely cholesterol and oleic acid, can influence cellular proliferation and the expression of specific genes. Oleic acid, a monounsaturated fatty acid, has been shown to have varied effects on cell proliferation depending on the cell type and concentration. nih.govnih.govmdpi.com
Some studies have indicated that oleic acid can promote the proliferation of certain cell types. For instance, in some cancer cell lines, oleic acid treatment has been associated with increased cell growth. nih.gov This effect may be mediated through the activation of specific signaling pathways, such as the integrin-linked kinase (ILK) pathway. nih.gov
Conversely, other research has demonstrated that oleic acid can have anti-proliferative effects in different cellular contexts. mdpi.com In some cancer models, oleic acid has been shown to inhibit cell proliferation and induce apoptosis. mdpi.com These disparate effects highlight the complexity of fatty acid signaling and its dependence on the specific cellular environment.
Cholesterol itself is essential for cell proliferation, as it is a critical component of cell membranes and is required for cell division. frontiersin.org The regulation of cholesterol biosynthesis is tightly linked to cell proliferation, with cancer cells often exhibiting increased cholesterol synthesis to support their rapid growth. frontiersin.org
The metabolism of this compound and its components can also influence the expression of genes involved in lipid metabolism. For example, oleic acid has been shown to upregulate the expression of genes such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. nih.gov By influencing the expression of these and other genes, the dynamics of this compound can have a broad impact on cellular metabolism and function.
Table 4: Effects of this compound Components on Cellular Processes
| Component | Effect on Proliferation | Effect on Gene Expression |
| Oleic Acid | Can be pro-proliferative or anti-proliferative depending on cell type and context. nih.govmdpi.com | Upregulates genes involved in lipid metabolism, such as PPARs. nih.gov |
| Cholesterol | Essential for cell membrane synthesis and proliferation. frontiersin.org | Influences the expression of genes involved in its own synthesis and uptake. nih.gov |
Methodologies for Academic Research on Cholesteryl Oleate
Quantitative Analytical Techniques
A variety of quantitative methods are employed to measure cholesteryl oleate (B1233923) concentrations and study its interactions. These techniques range from high-throughput mass spectrometry to specific enzymatic assays, each providing unique insights into the molecule's behavior.
Mass spectrometry (MS) has become an indispensable tool for the analysis of cholesteryl esters due to its high sensitivity and specificity. americanpharmaceuticalreview.comabo.fi Coupled with liquid chromatography (LC), LC-MS allows for the separation and quantification of individual cholesteryl ester species, including cholesteryl oleate, from complex biological matrices like cells and tissues. nih.govbiorxiv.orgacs.org This approach overcomes challenges associated with the hydrophobicity and poor ionization of these neutral lipids. nih.govacs.org Reverse-phase LC-MS methods are particularly effective and compatible with high-throughput lipidomics strategies. nih.govbiorxiv.orgacs.org In tandem MS (MS/MS), a characteristic fragment ion corresponding to dehydrated cholesterol (m/z 369.351) is often used to confirm the presence of cholesteryl esters. biorxiv.orgbiorxiv.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful surface imaging technique that provides detailed chemical maps of biological samples with submicrometer resolution. nih.govresearchgate.net ToF-SIMS has been used to study the 3D distribution of lipids in the stratum corneum, revealing that this compound has a distinct localization compared to other lipids like ceramides (B1148491) and cholesteryl sulfate. nih.gov This technique is also employed for the quantitative imaging of cholesterol and its esters in the membranes of individual cells, such as macrophages. researchgate.netnih.gov By combining ToF-SIMS with multivariate analysis, researchers can quantify the molar percentage of cholesterol within specific membrane locations. acs.org
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Application for this compound | Advantages | Limitations |
|---|---|---|---|---|
| LC-MS/MS | Separates lipids by chromatography before ionization and mass analysis. | Quantification of this compound in cell lines and tissues. nih.govbiorxiv.org | High throughput, robust quantification. nih.govacs.org | Challenges with hydrophobicity and poor ionization of neutral lipids. nih.govbiorxiv.org |
| ToF-SIMS | A primary ion beam sputters secondary ions from a sample surface, which are analyzed by mass. | 3D molecular imaging of this compound in skin layers and single cells. nih.govnih.gov | High spatial resolution, label-free imaging. nih.govresearchgate.net | High energy can cause molecular fragmentation. researchgate.net |
Chromatographic techniques are fundamental for isolating this compound from other lipids before quantification. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of neutral lipid classes. doi.org Normal-phase HPLC can effectively separate cholesteryl esters, triglycerides, fatty acids, and cholesterol into distinct classes. doi.org
Thin-Layer Chromatography (TLC) offers a rapid and effective method for separating neutral lipids based on polarity. researchgate.netrockefeller.edu Using sequential solvent systems, TLC can achieve excellent separation of cholesteryl esters from mono-, di-, and triglycerides, as well as free fatty acids. researchgate.net After separation on a TLC plate, the spot corresponding to cholesteryl esters can be scraped and the lipid eluted for further analysis, such as determining its fatty acid composition. nih.gov
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS) or liquid chromatography (GC-LC), is another powerful tool. GC can separate cholesteryl esters based on the chain length and degree of unsaturation of their fatty acid components. nih.gov While highly effective, GC-MS analysis of lipids like cholesterol and its esters often requires a derivatization step to make them volatile. americanpharmaceuticalreview.comnih.gov
Spectroscopic methods provide invaluable information about the structure, conformation, and interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. ¹H-NMR can be used to characterize and quantify cholesteryl esters by identifying the resonance of the proton on the third carbon of the cholesterol backbone. nih.gov Solid-state NMR is particularly useful for studying the interactions of cholesterol and its esters within model membranes, providing insights into their orientation and dynamics. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is used to study the vibrational characteristics of molecules, which provides information on their conformation and intermolecular interactions. researchgate.net FTIR has been employed to analyze native wax ester and cholesteryl ester fractions to determine how they influence each other's hydrocarbon chain conformation. nih.gov These studies have shown that cholesteryl esters can increase the order of hydrocarbon chains in other lipids. nih.gov
Enzymatic assays provide a functional measure of the metabolic processes involving this compound. These assays are crucial for determining the activity of enzymes responsible for the synthesis (esterification) and breakdown (hydrolysis) of cholesteryl esters.
Cholesterol esterase (also known as cholesteryl ester hydrolase) activity can be measured by quantifying the amount of free cholesterol produced from a cholesteryl ester substrate. nih.govworthington-biochem.com A common method involves a two-step reaction: first, cholesterol esterase hydrolyzes the ester, and second, cholesterol oxidase acts on the liberated cholesterol, producing hydrogen peroxide. researchgate.net The hydrogen peroxide can then be coupled to a chromogenic substrate via a peroxidase enzyme, resulting in a colored product that can be measured spectrophotometrically. nih.gov This method is highly reproducible and correlates well with radioassay techniques. nih.gov
Conversely, esterification activity, often catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT), can be assessed by measuring the formation of cholesteryl esters from cholesterol and a fatty acid source. This often involves using radiolabeled precursors to track the synthesis of the esterified product. scilit.com
Isotopic Labeling and Tracing Studies in this compound Metabolism (e.g., Tritiated this compound, ¹⁴C-labeled precursors)
Isotopic labeling is a cornerstone technique for studying the dynamics of lipid metabolism in vivo. bioscientifica.comwustl.edu By introducing molecules labeled with stable or radioactive isotopes, researchers can trace the metabolic fate of precursors and the kinetics of this compound synthesis, transport, and breakdown. researchgate.netmdpi.com
Stable isotopes, such as ¹³C and deuterium (B1214612) (²H), are frequently used. bioscientifica.commdpi.com For instance, by administering ¹³C-labeled oleate to mice, scientists can track its incorporation into various lipid pools, including cholesteryl esters within different lipoprotein fractions, using mass spectrometry. researchgate.netukisotope.com This approach provides detailed insights into fatty acid trafficking and dyslipidemia. researchgate.net
Radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) have also been historically important. nih.gov For example, emulsions labeled with [¹⁴C]-triglyceride and [³H]-cholesteryl ether have been used to simultaneously track lipolysis and the clearance of emulsion particles by the liver in rats. nih.gov Such studies have demonstrated that the lipid composition of both the surface and core of lipoprotein particles critically influences their metabolism. nih.gov However, researchers must be cautious, as some studies have found that tritiated cholesterol may not always behave identically to ¹⁴C-labeled cholesterol in vivo, highlighting the need for careful validation of tracers. nih.govresearchgate.net
Table 2: Examples of Isotopic Tracers in this compound Research
| Isotope/Tracer | Research Application | Key Finding |
|---|---|---|
| ¹³C-Oleate | Tracking fatty acid incorporation into lipoprotein cholesteryl esters in mice. researchgate.netukisotope.com | Provides insight into lipid trafficking and the pathophysiology of dyslipidemia. researchgate.net |
| [³H]-Cholesteryl Ether & [¹⁴C]-Triglyceride | Studying the metabolism of lipid emulsions in rats. nih.gov | This compound in the emulsion core delayed both lipolysis and organ uptake. nih.gov |
| [³H]-Oleate | Measuring the distribution of oleate into different lipid classes in cells. babraham.ac.ukresearchgate.net | Oleate is rapidly incorporated into triglycerides and cholesteryl esters following stimulation. babraham.ac.uk |
Microscopic and Imaging Approaches for Subcellular Localization of this compound
Visualizing the location of this compound within cells is crucial for understanding its role in cellular processes and pathologies. This compound is a primary component of lipid droplets, which are dynamic organelles involved in energy storage and lipid homeostasis. nih.gov
Fluorescence microscopy is a common method for imaging lipid droplets, often using lipophilic dyes. researchgate.netnih.gov However, label-free techniques are gaining prominence as they avoid potential artifacts introduced by fluorescent probes. arxiv.org
Nonlinear optical microscopy techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) are powerful label-free methods for imaging lipids. arxiv.orguci.edu These techniques probe the intrinsic vibrational signatures of molecules, allowing for chemically specific imaging. arxiv.org Hyperspectral SRS, for example, can classify and quantify different lipid species, including saturated and unsaturated cholesteryl esters, at a subcellular resolution in tissue sections. nih.gov CARS microscopy has been used to identify this compound structures and cholesterol crystals within atherosclerotic plaques. uci.eduresearchgate.net
Electron microscopy, combined with cytochemical probes, offers the highest resolution for localizing molecules. For instance, a modified, non-cytolytic form of perfringolysin O, which binds specifically to cholesterol, can be used to label cholesterol-rich domains in cell membranes and organelles for visualization by immunoelectron microscopy. researchgate.net Holotomographic microscopy is another emerging label-free method that can visualize the accumulation of lipid droplets in living cells based on their refractive index. nih.gov
In Vitro Cellular and Biochemical Model Systems
In vitro models are indispensable for dissecting the molecular and cellular pathways involving this compound. These systems offer controlled environments to investigate its synthesis, storage, and transport, as well as its pathological implications.
Utilization of Cell Line Models for Studying this compound Dynamics (e.g., Macrophages, Hepatocytes, Smooth Muscle Cells)
Cell lines are fundamental tools for exploring the cellular life cycle of this compound, from its formation to its role in cellular dysfunction.
Macrophages:
Macrophage-derived foam cells are a hallmark of atherosclerosis, characterized by the massive accumulation of cholesteryl esters, with this compound being a major component. americanpharmaceuticalreview.com In vitro, macrophage cell lines such as the human THP-1 and murine RAW 264.7 are widely used to model foam cell formation. semanticscholar.orgportlandpress.comnih.gov These cells are typically loaded with modified lipoproteins like acetylated low-density lipoprotein (acLDL) to induce the accumulation of intracellular lipid droplets rich in cholesteryl esters. americanpharmaceuticalreview.comnih.gov Studies using these models have shown that the fatty acid composition of the accumulated cholesteryl esters is often high in oleic acid, even when the provided lipoproteins are rich in other fatty acids like linoleic acid. nih.gov This highlights the active intracellular processes governing cholesteryl ester composition.
The human monocyte cell line THP-1, when differentiated into macrophages, serves as a robust model to study factors regulating cholesterol accumulation, esterification, and mobilization. ahajournals.org For instance, research on THP-1 cells has investigated the effects of chylomicron remnants on the synthesis of cholesteryl ester, measuring the incorporation of radiolabeled oleate. semanticscholar.orgportlandpress.com Furthermore, these models are crucial for screening the effects of compounds that may inhibit cholesteryl ester accumulation, a key therapeutic strategy for atherosclerosis. ahajournals.orgmdpi.com A novel technique for generating macrophage foam cells involves using lysophosphatidylcholine (B164491) to form mixed micelles with cholesterol or cholesteryl ester, which are then incubated with RAW 264.7 or mouse peritoneal macrophages. nih.gov
Hepatocytes:
The human hepatoma cell line HepG2 is a valuable in vitro model for studying liver lipid metabolism, including the synthesis and secretion of lipoproteins containing this compound. nih.gov These cells can be induced to develop steatosis, an accumulation of lipids, by treatment with oleic acid. nih.govspandidos-publications.com Studies with HepG2 cells have shown that loading with both LDL-cholesterol and oleic acid leads to a significant accumulation of free cholesterol and the formation of cholesterol crystals within lipid droplets. researchgate.net This model is instrumental in investigating the mechanisms by which cholesterol and its esters contribute to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.gov For example, research has demonstrated that cholesterol can promote apoptosis in steatotic HepG2 cells. nih.gov
Smooth Muscle Cells:
Vascular smooth muscle cells (SMCs) are also known to accumulate cholesterol and transform into foam cells within atherosclerotic plaques. nih.govmdpi.com In vitro studies using rat or mouse aortic SMCs have shown that exposure to oleic acid or cholesterol can induce lipid accumulation and foam cell formation. nih.govpnas.org This process is often accompanied by a phenotypic switch, where SMCs downregulate their characteristic contractile proteins and upregulate macrophage markers like CD68. nih.govpnas.org These cell culture systems are critical for understanding the molecular pathways, such as the unfolded protein response, that drive this pathological transdifferentiation of SMCs. nih.gov
Table 1: Key Findings from Cell Line Models Studying this compound Dynamics
| Cell Line Model | Key Research Focus | Illustrative Findings | Citations |
| Macrophages (THP-1, RAW 264.7) | Foam cell formation and atherosclerosis | Accumulation of oleate-rich cholesteryl esters after loading with modified LDL. nih.gov | americanpharmaceuticalreview.comsemanticscholar.orgportlandpress.comnih.govnih.govahajournals.org |
| Chylomicron remnants affect cholesteryl ester synthesis. semanticscholar.orgportlandpress.com | |||
| Hepatocytes (HepG2) | Hepatic steatosis and NAFLD/NASH | Oleic acid induces lipid accumulation. nih.govspandidos-publications.com | nih.govnih.govspandidos-publications.comresearchgate.netmdpi.com |
| Cholesterol promotes apoptosis in steatotic hepatocytes. nih.gov | |||
| Smooth Muscle Cells (Aortic SMCs) | Atherosclerotic plaque development | Oleic acid and cholesterol induce foam cell formation and phenotypic switching to a macrophage-like state. nih.govnih.govpnas.org | nih.govmdpi.comnih.govpnas.org |
| Downregulation of SMC markers and upregulation of macrophage markers upon cholesterol loading. pnas.org |
Recombinant Enzyme and Cell-Free Assay Systems for Mechanistic Elucidation
To understand the specific biochemical reactions involving this compound, researchers utilize cell-free systems. These assays isolate enzymes and substrates from the complex cellular environment, allowing for detailed mechanistic studies.
A key enzyme in the formation of intracellular cholesteryl esters is Acyl-CoA:cholesterol acyltransferase (ACAT). scbt.com Cell-free assays using microsomal preparations containing ACAT are fundamental for studying the kinetics of this compound synthesis. These systems allow researchers to directly measure the incorporation of radiolabeled oleoyl-CoA into cholesterol. The use of specific ACAT inhibitors in these assays is a powerful tool to confirm the enzyme's role and to screen for potential therapeutic agents. nih.govmdpi.comnih.gov
Enzymatic assays are also employed for the quantification of cholesteryl esters. A common method involves a two-step process: first, free cholesterol is oxidized by cholesterol oxidase, and the resulting hydrogen peroxide is removed by catalase. In the second step, cholesterol esterase hydrolyzes the cholesteryl esters, and the liberated cholesterol is then measured, providing a direct quantification of the esterified form. gerli.com
Table 2: Examples of Cell-Free and Enzymatic Assays in this compound Research
| Assay Type | Purpose | Key Components | Typical Measurement | Citations |
| ACAT Activity Assay | To measure the rate of cholesteryl ester synthesis. | Microsomal preparations (source of ACAT), radiolabeled oleoyl-CoA, cholesterol. | Quantification of radiolabeled this compound formed. | nih.govmdpi.comscbt.comnih.gov |
| Enzymatic Quantification of Cholesteryl Esters | To determine the amount of cholesteryl esters in a sample. | Cholesterol esterase, cholesterol oxidase, catalase, colorimetric or fluorimetric probe. | Measurement of cholesterol released after hydrolysis of cholesteryl esters. | gerli.com |
Liposome and Nanoparticle-Based Systems for Delivery and Cellular Interaction Studies
Liposomes and nanoparticles provide versatile platforms to study the delivery of this compound to cells and its subsequent interactions. These systems can mimic biological structures like lipoproteins and can be engineered for specific targeting.
Cationic solid lipid nanoparticles (SLNs) incorporating this compound have been developed as carriers for therapeutic nucleic acids, such as siRNA for gene silencing. nih.govdovepress.com These nanoparticles, typically 150-200 nm in diameter, are formulated to have a positive surface charge, which facilitates interaction with negatively charged nucleic acids and cell membranes. nih.gov Studies have shown that the inclusion of this compound can lead to stable SLNs with low cytotoxicity and efficient cellular uptake, making them a promising platform for nonviral gene delivery. nih.gov
The interaction of nanoparticles with cell membranes is a critical aspect of their function. The composition of the cell membrane, particularly its cholesterol content and fluidity, can significantly influence the efficiency of nanoparticle uptake. acs.org Similarly, the properties of the nanoparticle, including its size and surface charge, affect its interaction with biological fluids and cells. nih.gov Lipid-based nanoparticles, due to their composition, can readily interact with and cross cell membranes, enhancing cellular uptake. mdpi.com this compound-containing nanoparticles have been shown to exhibit efficient delivery to various cell types. researchgate.net
Advanced Spectroscopic Studies of Cholesteryl Ester Mixtures and Phases
The physical state of this compound, whether in a crystalline, liquid crystalline, or isotropic liquid phase, is critical to its biological function and pathological deposition. Advanced spectroscopic techniques are essential for characterizing these phases and the molecular organization within them.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR with magic angle spinning (MASNMR), is a powerful tool for studying the structure and dynamics of cholesteryl esters in both crystalline and liquid crystalline states. nih.govnih.gov These studies can distinguish between different polymorphic crystal forms and identify the specific phases present in mixtures of cholesteryl esters at various temperatures. nih.gov For instance, 13C NMR can monitor the molecular motions of the steroid ring and the oleate acyl chain, providing insights into how these motions change during phase transitions. nih.gov 1H-NMR is also used to analyze the composition of cholesteryl ester mixtures. nih.gov
Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is another valuable technique for measuring lipid hydrocarbon chain conformation and order. nih.gov FTIR can be used to determine the phase transition temperatures of cholesteryl ester mixtures by monitoring changes in the vibrational frequencies of specific chemical bonds as the sample is heated or cooled. nih.gov
Mass spectrometry (MS) techniques, especially when coupled with liquid chromatography (LC/MS) or used with electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for the detailed analysis and quantification of this compound and other cholesteryl ester species in biological samples. americanpharmaceuticalreview.comnih.govsemanticscholar.org These methods allow for the separation and identification of individual cholesteryl ester molecules based on their mass-to-charge ratio, providing a molecular fingerprint of the cholesteryl ester profile in cells and tissues. nih.govresearchgate.net
Table 3: Spectroscopic Techniques for this compound Analysis
| Technique | Application | Information Obtained | Citations |
| 13C and 1H NMR Spectroscopy | Phase behavior and molecular structure analysis of cholesteryl ester mixtures. | Identification of crystalline and liquid crystalline phases, molecular motion, and composition. | nih.govnih.govnih.govnih.gov |
| Fourier Transform Infrared (FTIR) Spectroscopy | Study of lipid conformation and phase transitions. | Hydrocarbon chain conformation, order, and phase transition temperatures. | nih.gov |
| Mass Spectrometry (LC/MS, ESI-MS/MS) | Quantification and identification of cholesteryl ester molecular species. | Precise quantification and structural characterization of this compound in complex biological samples. | americanpharmaceuticalreview.comnih.govsemanticscholar.orgresearchgate.net |
Pathophysiological Relevance of Cholesteryl Oleate in Disease Models Mechanistic Focus
Role in Atherosclerosis Progression (In Vitro and Animal Models)
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. The accumulation of cholesteryl oleate (B1233923) is a central event in the development of these plaques, primarily through the formation of foam cells derived from macrophages and smooth muscle cells. wikipedia.org Animal models, including rabbits, pigs, and genetically modified mice (such as ApoE-/- and LDLR-/-), have been instrumental in elucidating the mechanisms of atherogenesis. ahajournals.orgahajournals.orgspandidos-publications.com
Macrophage Foam Cell Formation: Mechanisms of Modified Lipoprotein Uptake and Cholesteryl Ester Accumulation
The transformation of macrophages into foam cells is a critical initiating step in the formation of atherosclerotic fatty streaks. wikipedia.org This process is driven by the unregulated uptake of modified lipoproteins, leading to a massive intracellular accumulation of cholesteryl esters, with cholesteryl oleate being a major component. nih.gov
Modified forms of low-density lipoprotein (LDL), such as oxidized LDL (oxLDL) and acetylated LDL (acLDL), are readily taken up by macrophages. nih.govahajournals.org Unlike the tightly regulated LDL receptor, the scavenger receptors on macrophages are not subject to feedback inhibition by intracellular cholesterol levels. This leads to the uncontrolled influx of cholesterol into the cell. nih.gov
Once inside the macrophage, the cholesteryl esters from the modified lipoproteins are hydrolyzed in lysosomes to free cholesterol. This free cholesterol is then transported to the endoplasmic reticulum, where it is re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1) into cholesteryl esters, primarily this compound. wikipedia.orgfrontiersin.org These newly synthesized cholesteryl esters are then stored in the cytoplasm as lipid droplets, giving the macrophage its characteristic "foamy" appearance. wikipedia.orgresearchgate.net The accumulation of these lipid droplets is a defining feature of macrophage foam cells and a cornerstone of atherosclerotic plaque development. nih.gov
Table 1: Key Mechanisms in Macrophage Foam Cell Formation
| Mechanism | Description | Key Molecules Involved |
| Modified Lipoprotein Uptake | Macrophages take up modified lipoproteins (e.g., oxLDL, acLDL) through scavenger receptors in an unregulated manner. nih.govresearchgate.net | oxLDL, acLDL, Scavenger Receptors (CD36, SR-A1, LOX-1) |
| Cholesteryl Ester Hydrolysis | Cholesteryl esters within internalized lipoproteins are hydrolyzed to free cholesterol in lysosomes. wikipedia.org | Lysosomal Acid Lipase (B570770) (LAL) |
| Cholesterol Re-esterification | Free cholesterol is re-esterified into cholesteryl esters, predominantly this compound, in the endoplasmic reticulum. wikipedia.orgfrontiersin.org | Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) |
| Lipid Droplet Formation | Newly synthesized cholesteryl esters are stored in cytoplasmic lipid droplets, leading to the foam cell phenotype. wikipedia.orgresearchgate.net | Cholesteryl Esters (including this compound) |
Smooth Muscle Cell-Derived Foam Cell Development and Lipid Loading
While macrophages are the primary source of foam cells in early atherosclerotic lesions, vascular smooth muscle cells (VSMCs) also contribute significantly to foam cell formation, particularly in more advanced plaques. wikipedia.org VSMCs can accumulate cholesteryl esters and transform into foam cells through several mechanisms. mdpi.com
In vitro studies have shown that when VSMCs are co-cultured with macrophages and incubated with lipoprotein-proteoglycan complexes isolated from atherosclerotic lesions, there is a significant increase in cholesteryl ester synthesis and accumulation within the VSMCs. ahajournals.org This suggests that macrophages can stimulate lipid loading in neighboring smooth muscle cells. Furthermore, oleic acid has been shown to induce lipid accumulation and foam cell formation in cultured rat aortic smooth muscle cells. nih.govresearchgate.net
The uptake of lipids by VSMCs can be mediated by phagocytosis of lipoprotein aggregates and complexes. ahajournals.org Once internalized, the cholesterol follows a similar pathway as in macrophages, involving esterification to form cholesteryl esters and their storage in lipid droplets. mdpi.com
Influence of Oxidized Lipoproteins and Scavenger Receptors (CD36, SR-A1, LOX-1)
Oxidized lipoproteins, particularly oxLDL, are potent inducers of foam cell formation. nih.gov The interaction of oxLDL with scavenger receptors on the surface of macrophages and other cells is a key event in atherogenesis. nih.gov Several classes of scavenger receptors have been identified, with CD36, Scavenger Receptor-A1 (SR-A1), and Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) being among the most well-characterized in the context of atherosclerosis. nih.govabcam.co.jp
These receptors bind and internalize oxLDL, initiating the cascade of events that leads to cholesteryl ester accumulation. researchgate.netbiomedpharmajournal.org Studies using knockout mice have demonstrated the importance of these receptors in atherosclerotic lesion development. For instance, a deficiency in CD36 has been shown to be protective against atherosclerosis. nih.govumw.edu.pl Similarly, LOX-1 has been implicated in the development of atherosclerosis. researchgate.net
The binding of oxLDL to these scavenger receptors not only promotes lipid uptake but can also trigger pro-inflammatory signaling pathways within the cell, further contributing to the progression of atherosclerosis. umw.edu.pl
Contribution to Hepatic Steatosis (Non-Alcoholic Fatty Liver Disease/MASLD)
Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic dysfunction-associated steatotic liver disease (MASLD), is characterized by the excessive accumulation of lipids, including this compound, in hepatocytes. researchgate.net This can progress to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. nih.gov
Mechanisms of Hepatocyte Lipid Accumulation and Endoplasmic Reticulum Stress
The accumulation of lipids in hepatocytes in NAFLD is a result of an imbalance between lipid acquisition (from dietary intake and de novo lipogenesis) and lipid disposal (through fatty acid oxidation and export). researchgate.net In vitro and in vivo models have shown that exposure to high levels of fatty acids, such as oleic and palmitic acid, can induce lipid accumulation in hepatocytes. nih.govnih.govresearchgate.net
An excess of free cholesterol within hepatocytes can lead to endoplasmic reticulum (ER) stress. usuhs.edu The ER is a critical organelle for protein and lipid synthesis, and its proper function is essential for cellular homeostasis. frontiersin.org The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling pathway designed to restore ER function. researchgate.net However, chronic or unresolved ER stress can lead to inflammation and cell death. researchgate.netnih.govmdpi.com Studies have shown that ER stress can disrupt hepatic lipid metabolism and contribute to lipotoxicity. frontiersin.org
Implications in Cellular Insulin (B600854) Resistance Mechanisms and Lipotoxicity
The accumulation of lipids within hepatocytes is strongly associated with the development of hepatic insulin resistance, a key feature of NAFLD and type 2 diabetes. nih.gov Lipotoxicity refers to the cellular damage and dysfunction caused by the accumulation of lipids in non-adipose tissues. nih.gov
In the context of the liver, the buildup of lipid intermediates can interfere with insulin signaling pathways. nih.gov While oleate itself may have some protective effects against insulin resistance induced by saturated fatty acids like palmitate, its esterification into this compound and storage in lipid droplets is a hallmark of the steatotic liver. nih.govresearchgate.net The accumulation of these lipid droplets can lead to cellular dysfunction, including mitochondrial damage and increased oxidative stress, which further exacerbate insulin resistance and contribute to the progression of NAFLD. nih.govfrontiersin.org
Table 2: Research Findings on this compound in Disease Models
| Disease Model | Key Findings | Reference |
| Atherosclerosis (Animal Models) | Dietary monounsaturated fatty acids promote the enrichment of LDL with this compound, which is strongly correlated with increased atherosclerosis. nih.govnih.gov | nih.govnih.gov |
| Macrophage Foam Cells (In Vitro) | Modified lipoproteins (e.g., acetylated VLDL) are taken up by macrophage scavenger receptors, leading to significant cholesteryl ester accumulation. nih.gov | nih.gov |
| Smooth Muscle Cells (In Vitro) | Oleic acid induces lipid accumulation and foam cell formation in cultured aortic smooth muscle cells, a process partially mediated by the scavenger receptor CD36. nih.govresearchgate.net | nih.govresearchgate.net |
| Hepatic Steatosis (Animal Models) | High-fat diets lead to increased hepatic lipid accumulation through both increased fatty acid uptake (mediated by CD36) and de novo lipogenesis. nih.govnih.gov | nih.govnih.gov |
| Hepatocytes (In Vitro) | ER stress impairs cholesterol efflux from hepatic cells, potentially contributing to lipid accumulation. nih.gov | nih.gov |
Involvement of Specific Metabolic Pathways (De Novo Lipogenesis, Fatty Acid Uptake)
The formation and accumulation of this compound are intricately linked to two fundamental metabolic processes: de novo lipogenesis (DNL) and fatty acid uptake. These pathways provide the necessary precursors—cholesterol and oleic acid—for the esterification reaction that forms this compound.
De Novo Lipogenesis (DNL): This is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid sources, primarily excess carbohydrates. tcsedsystem.edubohrium.com In states of energy surplus, carbohydrates are converted into acetyl-CoA, which serves as the primary building block for fatty acid synthesis. khanacademy.org This process is particularly active in the liver and adipose tissue. tcsedsystem.edunih.gov The newly synthesized fatty acids, including palmitic acid, can be elongated and desaturated to produce other fatty acids like oleic acid. nih.gov Oleic acid has been observed to have a regulatory role in DNL, with some studies suggesting it can inhibit the pathway in hepatocytes, potentially as a feedback mechanism to prevent excessive lipid accumulation. nih.govresearchgate.net The synthesized fatty acids are then available for esterification with cholesterol, a process catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), leading to the formation of cholesteryl esters such as this compound. researchgate.netnih.gov This esterification is a critical step for the storage of excess cholesterol in a less toxic form within lipid droplets. nih.gov
Fatty Acid Uptake: Cells can also acquire fatty acids from the extracellular environment through various uptake mechanisms. This process is crucial for tissues that have high energy demands or are involved in lipid storage. The uptake of long-chain fatty acids is facilitated by specific protein transporters located on the cell membrane, such as CD36 (also known as fatty acid translocase). nih.govnih.gov Increased expression or activity of these transporters can lead to enhanced fatty acid influx. Once inside the cell, fatty acids like oleate are activated to their acyl-CoA form (oleoyl-CoA). This activated form can then be utilized for various metabolic processes, including the synthesis of this compound by ACAT enzymes. acs.orgnih.gov Studies have shown that an increased uptake of oleic acid can promote the formation of smooth muscle foam cells, a key component of atherosclerotic plaques, by increasing the synthesis and storage of cholesteryl esters. nih.gov The two isoforms of ACAT, ACAT1 and ACAT2, exhibit differential preferences for fatty acid substrates. ACAT1, which is ubiquitously expressed, shows a strong preference for oleoyl-CoA, making it a key enzyme in the formation of this compound in many cell types. acs.org
| Metabolic Pathway | Description | Role in this compound Formation | Key Molecules |
| De Novo Lipogenesis | Synthesis of fatty acids from non-lipid precursors (e.g., carbohydrates). | Provides the fatty acid (oleic acid) backbone for esterification with cholesterol. | Acetyl-CoA, Palmitic acid, Oleic acid, ACAT |
| Fatty Acid Uptake | Transport of fatty acids from the extracellular environment into the cell. | Supplies exogenous fatty acids, including oleic acid, for this compound synthesis. | CD36, Oleic acid, Oleoyl-CoA, ACAT1, ACAT2 |
Involvement in Lysosomal Lipid Storage Disorders: Mechanistic Insights
This compound plays a significant pathological role in a group of genetic disorders known as lysosomal storage diseases, where defects in lysosomal function lead to the accumulation of undigested or partially digested macromolecules. The accumulation of cholesteryl esters, including this compound, is a hallmark of specific lysosomal lipid storage disorders.
A primary example is a spectrum of diseases caused by the deficiency of the enzyme lysosomal acid lipase (LAL). nih.govmsdmanuals.commerckmanuals.comwikipedia.org This enzyme is responsible for hydrolyzing cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytosis of lipoproteins. frontiersin.orgyoutube.com The two main clinical presentations of LAL deficiency are Wolman disease and Cholesteryl Ester Storage Disease (CESD). nih.govnih.gov
Wolman Disease: This is the most severe form of LAL deficiency, presenting in infancy with a near-complete absence of LAL activity. wikipedia.orgyoutube.com This leads to a massive and rapid accumulation of cholesteryl esters and triglycerides in the lysosomes of various tissues, including the liver, spleen, and intestines. msdmanuals.comnih.gov The buildup of these lipids results in severe hepatosplenomegaly, malabsorption, and adrenal calcification, and is typically fatal within the first year of life. wikipedia.orgyoutube.com
Cholesteryl Ester Storage Disease (CESD): This is a less severe and more heterogeneous form of LAL deficiency, characterized by some residual LAL activity. nih.gov The onset of symptoms can range from childhood to adulthood. merckmanuals.com In CESD, the accumulation of cholesteryl esters, including this compound, is also widespread but occurs at a slower rate than in Wolman disease. nih.gov This leads to hepatomegaly, liver dysfunction, and an increased risk of premature atherosclerosis. merckmanuals.com
Another critical lysosomal storage disorder involving cholesterol metabolism is Niemann-Pick Type C (NPC) disease . researchgate.netnih.govyoutube.com Unlike Wolman disease and CESD, NPC disease is not caused by a defect in the hydrolysis of cholesteryl esters. Instead, it results from mutations in the NPC1 or NPC2 genes, which encode for proteins essential for the transport of unesterified cholesterol out of the lysosome. nih.govyoutube.com In individuals with NPC, cholesteryl esters delivered to the lysosome are hydrolyzed by LAL into free cholesterol and fatty acids. However, the resulting free cholesterol becomes trapped within the lysosome due to the defective NPC1 or NPC2 proteins. nih.govyoutube.com This leads to a secondary accumulation of cholesterol and other lipids within the lysosome, disrupting cellular cholesterol homeostasis and causing progressive neurodegeneration and visceral organ damage. researchgate.netnih.gov
| Disorder | Defective Protein | Primary Accumulated Lipid in Lysosome | Pathophysiological Mechanism |
| Wolman Disease | Lysosomal Acid Lipase (LAL) | Cholesteryl Esters, Triglycerides | Severe deficiency of LAL prevents the breakdown of cholesteryl esters and triglycerides. |
| Cholesteryl Ester Storage Disease (CESD) | Lysosomal Acid Lipase (LAL) | Cholesteryl Esters, Triglycerides | Partial deficiency of LAL leads to a slower accumulation of cholesteryl esters and triglycerides. |
| Niemann-Pick Type C Disease (NPC) | NPC1 or NPC2 | Unesterified Cholesterol | Defective transport of free cholesterol out of the lysosome after the hydrolysis of cholesteryl esters. |
Role as a Molecular Indicator in Specific Cellular Pathologies (e.g., Cellular Proliferation Contexts)
Emerging evidence suggests that this compound and the broader metabolism of cholesteryl esters are significantly altered in various cellular pathologies, particularly in the context of cellular proliferation, such as in cancer. The accumulation and turnover of cholesteryl esters can serve as a molecular indicator of these pathological states.
In the setting of cancer, rapidly proliferating cells have an increased demand for lipids, including cholesterol, for the synthesis of new membranes and as a source of energy. nih.gov Many cancer cells upregulate the uptake of low-density lipoproteins (LDL) to meet this demand. researchgate.net The cholesterol from LDL is then often esterified and stored as cholesteryl esters in lipid droplets. nih.gov This serves two main purposes: it provides a reservoir of cholesterol and fatty acids for future use and it prevents the cytotoxic effects of excess free cholesterol. nih.gov
Several studies have highlighted the importance of cholesteryl ester metabolism in cancer cell proliferation:
Prostate Cancer: Research has shown that the growth of androgen-independent prostate cancer cells is influenced by the availability of LDL-cholesterol and the subsequent turnover of cholesteryl esters. researchgate.net The uptake of extracellular cholesterol and its storage as cholesteryl esters are required to support the proliferation of these cancer cells. researchgate.net
Breast Cancer: Alterations in cholesterol metabolism have also been implicated in breast cancer. While the mechanisms are complex and can differ between cancer subtypes, the accumulation of cholesterol and its esters can influence signaling pathways that regulate cancer cell growth and proliferation. researchgate.net
General Malignancies: Some studies have proposed that specific changes in cholesteryl ester metabolism are characteristic of tumor growth. For instance, elevated levels of certain cholesteryl esters have been found in the tissues and serum of tumor-bearing animals, with levels correlating with tumor growth. nih.gov This has led to the investigation of specific cholesteryl esters as potential biomarkers for malignant tumors. nih.gov
The enzyme ACAT1, which preferentially synthesizes this compound, has been identified as a key player in the altered cholesterol metabolism of cancer cells. acs.org Increased ACAT1 activity can lead to the accumulation of cholesteryl esters, which has been linked to enhanced cancer cell proliferation and survival. Therefore, the levels of this compound and the activity of the enzymes involved in its synthesis and hydrolysis are being explored as potential diagnostic or prognostic markers, as well as therapeutic targets in oncology. dovepress.com
| Cellular Pathology | Role of this compound/Cholesteryl Esters | Key Findings |
| Prostate Cancer | Supports cell proliferation | Growth is dependent on LDL-cholesterol uptake and cholesteryl ester turnover. |
| Breast Cancer | Influences signaling pathways for cell growth | Cholesterol and its esters can modulate pathways that regulate proliferation. |
| General Malignancies | Potential biomarker for tumor growth | Levels of specific cholesteryl esters may correlate with the extent of tumor growth. |
Emerging Research Areas and Future Directions for Cholesteryl Oleate Research
Systems Biology and Integrated Lipidomics Approaches to Cholesteryl Oleate (B1233923) Metabolism
The complexity of lipid metabolism, with its vast number of molecular species and intricate regulatory networks, necessitates a holistic approach. researchgate.netnih.gov Systems biology, which combines high-throughput data generation with computational modeling, is proving essential for unraveling the multifaceted roles of cholesteryl oleate. researchgate.netnih.govnih.gov
Integrated lipidomics, a cornerstone of this approach, allows for the comprehensive and quantitative analysis of hundreds of lipid species, including various cholesteryl esters, from biological samples. nih.gov This enables researchers to move beyond measuring total cholesterol and instead capture the dynamic changes in the entire lipid profile in response to genetic, environmental, or pathological stimuli. By integrating lipidomics data with genomics, transcriptomics, and proteomics, scientists can construct detailed models of lipid metabolic pathways. nih.gov
A significant advancement fueling this research is the development of robust, high-throughput analytical techniques. For instance, new liquid chromatography-mass spectrometry (LC-MS) methods can now efficiently identify and quantify cholesterol and its various fatty acid esters, including this compound, from biological samples without the need for chemical derivatization. biorxiv.org This allows for more accurate and comprehensive profiling of cholesteryl esters in different tissues and cell types, providing a clearer picture of lipid diversity under normal physiological conditions. biorxiv.org
These integrated approaches are critical for understanding how the metabolism of this compound is interconnected with other metabolic processes and signaling pathways. nih.gov For example, by applying systems biology, researchers can map the flow of oleic acid and cholesterol through various pathways, predict how perturbations in one area will affect this compound storage, and identify key regulatory nodes. This systemic view is crucial for understanding diseases where lipid dysregulation is a central feature. researchgate.net
Table 1: Key Concepts in Systems Biology and Lipidomics for this compound Research
| Concept | Description | Relevance to this compound |
| Lipidomics | The large-scale study of the structure, function, and interactions of lipids in a biological system. nih.gov | Enables detailed profiling and quantification of this compound and other related cholesteryl esters in various biological contexts. biorxiv.org |
| Systems Biology | An approach that integrates computational and mathematical modeling with experimental data to understand the complex interactions within a biological system. nih.gov | Allows for the modeling of this compound metabolic pathways, predicting its dynamic behavior and its interplay with other cellular processes. researchgate.net |
| Multi-omics Integration | The combination of data from different "-omics" fields (e.g., genomics, proteomics, lipidomics) to gain a more comprehensive understanding of biological processes. | Connects genetic variations or changes in protein expression to alterations in this compound levels and metabolism. |
| High-Throughput Analytics | Technologies, such as advanced LC-MS, that allow for the rapid and simultaneous measurement of numerous molecules from many samples. biorxiv.org | Facilitates large-scale studies to understand the diversity and concentration of cholesteryl esters across different tissues, conditions, and populations. biorxiv.org |
Identification and Characterization of Novel Enzymatic Modulators and Pre-clinical Targets
A primary goal of understanding this compound metabolism is to identify therapeutic targets for diseases associated with its accumulation. Research is increasingly focused on discovering and characterizing the enzymes that regulate its synthesis and breakdown, as well as developing inhibitors for pre-clinical studies.
The enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a key player in the formation of cholesteryl esters, including this compound. mdpi.com It catalyzes the esterification of cholesterol with fatty acids like oleic acid, leading to their storage in lipid droplets. mdpi.comnih.gov Consequently, ACAT has become a significant target for therapeutic intervention.
| Enzymatic Modulator | Target Enzyme | Mechanism of Action | Therapeutic Potential |
| Avasimibe | Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Inhibits the esterification of cholesterol, thereby preventing the formation and storage of cholesteryl esters like this compound. mdpi.com | Investigated for atherosclerosis and shows potential in sensitizing cancer cells to treatment by depleting cholesteryl ester stores. mdpi.com |
| SCD1 Inhibitors | Stearoyl-CoA Desaturase 1 (SCD1) | Blocks the synthesis of monounsaturated fatty acids, including oleic acid, a key component of this compound. | Pre-clinical studies show that inhibiting SCD1 can decrease levels of oleic acid and esterified cholesterol in tumors. patsnap.com |
In the context of cancer, tumor cells often exhibit altered lipid metabolism, using stored cholesteryl esters to support rapid proliferation. mdpi.com The inhibition of ACAT by compounds like avasimibe has been shown to deplete these stores, potentially making cancer cells more vulnerable to other therapies. mdpi.com While avasimibe was initially explored for atherosclerosis, its safety profile makes it a candidate for repurposing in oncology. mdpi.com
Beyond direct inhibition of ACAT, researchers are exploring other upstream targets. Stearoyl-CoA desaturase 1 (SCD1) is an enzyme responsible for synthesizing oleic acid. Inhibiting SCD1 can reduce the availability of oleic acid, thereby decreasing the substrate for this compound synthesis. patsnap.com This approach has shown promise in pre-clinical cancer models, where SCD1 inhibitors were found to decrease the levels of esterified cholesterol in tumors. patsnap.com
The development of novel therapeutic agents targeting lipid metabolism is a rapidly advancing field. Besides ACAT and SCD1, other enzymes and pathways involved in cholesterol transport and synthesis are being investigated. nih.govfrontiersin.org The application of human genetics and Mendelian randomization is also helping to identify and validate new molecular targets that influence lipid levels and their subsequent impact on disease. nih.gov Furthermore, this compound itself is being utilized as a component in advanced drug delivery systems, such as in the formulation of solid-lipid nanoparticles for gene therapy. patsnap.comnih.gov
Unresolved Questions and Methodological Advancements in this compound Research
Despite significant progress, several fundamental questions about this compound remain. A key area of investigation is its physical behavior and interactions within the complex lipid environments of cells, such as in the core of lipoprotein particles or within lipid droplets. nih.gov
Unresolved Questions:
Miscibility and Compartmentalization: How does this compound interact with other lipids? Studies using techniques like X-ray diffraction and NMR have shown that the solubility of this compound is negligible in certain lipid mixtures, such as models of the skin's stratum corneum. researchgate.netfao.org This suggests it forms distinct phases or domains. Understanding the rules governing its miscibility and phase behavior is crucial to understanding its function in lipid storage and transport. nih.gov
Molecular Dynamics: What are the structural and dynamical properties of this compound in its native, isotropic environment? Atomistic simulations are being used to model the behavior of this compound molecules in environments mimicking the core of a low-density lipoprotein (LDL) particle. nih.gov This research aims to clarify how its molecular conformation and movement contribute to the structure and function of lipoproteins.
Role in Specific Pathologies: While the accumulation of cholesteryl esters is linked to atherosclerosis and other diseases, the specific role of this compound versus other cholesteryl esters is not fully understood. Is it simply a bulk storage molecule, or does the oleate chain confer specific biological properties?
To address these questions, researchers are continuously developing and refining methodologies for studying lipids.
Methodological Advancements:
Advanced Mass Spectrometry: As mentioned, LC-MS techniques have revolutionized lipid analysis. biorxiv.org More recent developments, such as ambient ionization mass spectrometry (AIMS), allow for the rapid chemical analysis of cholesterol and its esters with minimal sample preparation. mdpi.com
Novel Biosensors: Researchers are creating new tools for real-time measurement. For example, enzyme microsensors have been developed that can detect cholesterol and cholesterol esters with high sensitivity, offering a potential new way to measure these molecules in biological fluids. nih.gov
Computational Modeling: Molecular dynamics simulations provide insights into the atomic-scale properties of this compound that are difficult to obtain through experiments alone. nih.gov These computational approaches are becoming increasingly powerful for predicting lipid interactions and behavior.
The convergence of these advanced methods with a systems-level perspective promises to resolve many of the outstanding questions surrounding this compound, paving the way for a deeper understanding of its role in human health and disease.
Q & A
Q. How can cholesteryl oleate be quantified in biological samples using mass spectrometry?
this compound quantification often employs stable isotope-labeled internal standards, such as deuterated ([²H₃]-labeled) analogs, to correct for matrix effects and ionization variability in LC-MS/MS workflows. These standards are synthesized via esterification of cholesterol with deuterated fatty acids, ensuring identical chromatographic behavior to native this compound . Calibration curves generated from spiked samples enable precise quantification in serum or cell lysates, with detection limits in the nanomolar range.
Q. What methods are used to isolate this compound from lipoprotein particles for biochemical studies?
Ultracentrifugation combined with organic solvent extraction (e.g., Folch method using chloroform:methanol 2:1 v/v) separates this compound from lipoproteins like LDL. Subsequent thin-layer chromatography (TLC) or solid-phase extraction (SPE) purifies the ester fraction, which can be validated using enzymatic assays or spectrophotometric methods (e.g., sulfo-phospho-vanillin reaction) .
Q. How does dietary oleic acid intake influence this compound content in LDL particles?
High-oleic diets enrich LDL particles with this compound, which reduces their binding affinity to arterial proteoglycans like biglycan. This is assessed via in vitro binding assays using immobilized proteoglycans and regression analysis to correlate this compound percentages with binding kinetics .
Advanced Research Questions
Q. How can conflicting data on this compound accumulation in macrophages be resolved in atherosclerosis models?
Discrepancies arise from LDL source differences: acetylated LDL (Ac-LDL) promotes this compound storage in lipid droplets, while cholesterol-supersaturated LDL (Chs-LDL) causes lysosomal accumulation. Researchers should characterize LDL modification protocols and use lipidomics to track ester distribution (e.g., shotgun MS for 17 cholesteryl ester species). Pathological relevance is confirmed via markers of lysosomal dysfunction (e.g., LAMP1 staining) .
Q. What strategies improve the stability of this compound in solid lipid nanoparticles (SLNs) for gene delivery?
Co-formulating this compound with surfactants (e.g., poloxamer 188) or phospholipids reduces particle aggregation and enhances serum stability. Cryo-TEM and dynamic light scattering (DLS) monitor structural integrity, while in vitro toxicity assays (e.g., MTT) validate biocompatibility. Surface PEGylation further prolongs circulation time .
Q. How do ACAT inhibitors modulate this compound synthesis in metabolic studies?
ACAT inhibitors like E-5324 block oleate incorporation into cholesteryl esters, quantified using radiolabeled [¹⁴C]-oleate tracer assays. Dose-response curves (IC₅₀ ~0.4 μM) and cholesterol efflux measurements (e.g., apoA1-mediated transport) clarify compensatory pathways. In vivo studies require lipoprotein profiling via FPLC to assess HDL/LDL redistribution .
Q. Why does this compound dominate over linoleate in foam cells despite dietary linoleate abundance?
Macrophage acyl-CoA:cholesterol acyltransferase-1 (ACAT1) exhibits substrate preference for oleate under inflammatory conditions. Transcriptomic analysis (e.g., ACAT1/2 isoform ratios) and isotopic tracing with [¹³C]-fatty acids reveal metabolic flux differences. Pro-inflammatory cytokines (e.g., TNF-α) further shift esterification toward oleate via ACAT1 upregulation .
Methodological Reference Tables
Q. Table 1. Key Analytical Techniques for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
